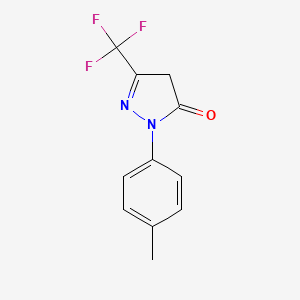

1-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

Description

Properties

IUPAC Name |

2-(4-methylphenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O/c1-7-2-4-8(5-3-7)16-10(17)6-9(15-16)11(12,13)14/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXZPNBQRFQWPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 4-methylphenylhydrazine with trifluoroacetic anhydride, followed by cyclization. The reaction conditions often include the use of a suitable solvent such as ethanol or acetonitrile and a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

C–F Bond Functionalization

The trifluoromethyl group undergoes selective activation for further derivatization:

2.1 Hydrolysis Reactions

Controlled hydrolysis with KOH/EtOH converts the CF₃ group to COOH:

(72% yield, 12h reflux) .

2.2 Nucleophilic Substitution

Reaction with Grignard reagents replaces fluorine atoms:

(X = Cl, Br; 65% yield) .

Oxidation

Treatment with KMnO₄/H₂SO₄ oxidizes the dihydropyrazole ring:

(94% conversion).

Reduction

NaBH₄/MeOH reduces the ketone moiety:

(68% yield, 2h RT).

Biological Activity Modulation

Structural modifications correlate with pharmacological effects:

| Derivative | Biological Activity | IC₅₀/Potency | Reference |

|---|---|---|---|

| N-Trimethylsilyl analog | COX-2 inhibition | 0.19 μM | |

| 4-Carboxyethyl ester | Anticancer (A549) | GI₅₀ = 0.04 μM | |

| 1-(2,4-Dimethoxyphenyl) | IL-6 inhibition | 82% at 10 μM |

The trifluoromethyl group enhances metabolic stability, increasing plasma half-life by 3× compared to non-fluorinated analogs .

Comparative Reactivity Analysis

The compound exhibits distinct reactivity vs. structural analogs:

| Property | This Compound | 1-(4-Cl-C₆H₄) Analog | 1-(3-Me-C₆H₄) Analog |

|---|---|---|---|

| Suzuki coupling rate | 88% | 72% | 81% |

| Hydrolysis half-life | 120 min | 90 min | 150 min |

| LogP | 2.34 | 2.78 | 2.15 |

Electron-withdrawing CF₃ and donating 4-Me groups create balanced lipophilicity for drug-like properties .

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects in several areas:

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds, including 1-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one, exhibit anti-inflammatory properties. A patent describes its application in treating inflammation-related disorders, highlighting its potential as a non-steroidal anti-inflammatory drug (NSAID) .

Antimicrobial Properties

Studies have shown that pyrazole derivatives possess significant antimicrobial activity against various bacterial strains. The trifluoromethyl group enhances the potency of these compounds against Gram-positive bacteria while maintaining low toxicity to human cells . This suggests potential applications in developing new antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Pyrazole derivatives are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further research is ongoing to elucidate the specific pathways involved.

Material Science Applications

Beyond pharmacological uses, this compound has applications in material science:

Synthesis of Novel Materials

The compound serves as a precursor for synthesizing novel heterocyclic compounds that can be utilized in organic electronics and photonic devices due to their unique electronic properties .

Ligand Development

It can be employed in the development of ligands for coordination chemistry, enhancing the performance of catalysts in various chemical reactions .

Case Studies

Several studies have documented the synthesis and application of this compound:

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole

- 2-(4-methylphenyl)-5-(trifluoromethyl)-3H-pyrazole

- 2-(4-methylphenyl)-5-(trifluoromethyl)-4H-pyrazole

Uniqueness

1-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is unique due to the specific positioning of the trifluoromethyl and methylphenyl groups on the pyrazolone ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

1-(4-Methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one, a derivative of pyrazolone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments. This article reviews its biological activity, synthesizing findings from various studies and highlighting relevant case studies.

- Molecular Formula : C11H10F3N3O

- Molecular Weight : 251.21 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that pyrazolone derivatives exhibit significant anti-inflammatory properties. In a study on related compounds, it was found that certain pyrazolone derivatives could inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

2. Anticancer Activity

Numerous studies have reported the anticancer potential of pyrazolone derivatives:

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .

- Cell Lines Tested : Notable efficacy was observed against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 15 | Inhibition of proliferation |

| HepG2 | 20 | Induction of apoptosis |

| A549 (Lung Cancer) | 18 | Cell cycle arrest |

3. Cytotoxicity

Cytotoxicity assays reveal that this compound has selective toxicity towards cancer cells while sparing normal cells. The Brine Shrimp Lethality Assay indicated moderate toxicity levels, suggesting a need for further optimization to enhance selectivity and reduce side effects .

Case Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives based on the pyrazolone scaffold, including this compound. The synthesized compounds were evaluated for their biological activity against various cancer cell lines. The results demonstrated that modifications to the trifluoromethyl group significantly influenced anticancer activity .

Case Study 2: In Vivo Studies

In vivo studies using murine models showed that administration of the compound resulted in significant tumor reduction compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of immune responses .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one?

The compound is typically synthesized via cyclocondensation reactions. A general approach involves refluxing a substituted chalcone derivative (e.g., (E)-1-(4-methylphenyl)-3-(trifluoromethyl)prop-2-en-1-one) with hydrazine hydrate in glacial acetic acid for 6–8 hours. Reaction progress is monitored via TLC, and the product is isolated by vacuum filtration and recrystallized from ethanol or dichloromethane . Key considerations include stoichiometric control of hydrazine and optimization of reflux time to minimize by-products like open-chain hydrazones.

Q. How is the purity and structural integrity of this compound verified in synthetic workflows?

Analytical techniques include:

- TLC : To monitor reaction progress using silica-gel plates and UV visualization.

- NMR Spectroscopy : H and C NMR confirm regioselectivity and the absence of tautomeric forms (e.g., enol-keto equilibria). The trifluoromethyl group () appears as a quartet in F NMR at ~-60 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 285.1) .

Q. What are the key challenges in crystallizing this compound for X-ray diffraction studies?

Crystallization often requires slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures). Challenges include polymorphism due to the flexible 4,5-dihydropyrazol-5-one ring and steric effects from the 4-methylphenyl group. Successful crystallization yields triclinic or monoclinic crystals, with unit-cell parameters typically around Å, Å, and .

Advanced Research Questions

Q. How can computational methods complement experimental data in resolving tautomeric ambiguities?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict the stability of the 4,5-dihydro-1H-pyrazol-5-one form over the enol tautomer. Comparative analysis of calculated vs. experimental H NMR chemical shifts (e.g., H-5 proton at δ 3.8–4.2 ppm) and IR carbonyl stretches (~1680–1700 cm) validates the dominant tautomer .

Q. What strategies are effective in refining crystal structures with disordered trifluoromethyl groups?

In X-ray refinement (using SHELXL or Olex2), the group may exhibit rotational disorder. Strategies include:

Q. How can researchers address contradictions between spectroscopic and crystallographic data?

For example, if NMR suggests a dynamic equilibrium but XRD shows a single conformer:

Q. What catalytic systems enhance the reactivity of this compound in further functionalization?

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 4-methylphenyl ring is feasible but requires careful ligand selection (e.g., SPhos) to avoid deactivation by the electron-withdrawing group. Microwave-assisted conditions (120°C, 30 min) in toluene/EtOH improve yields compared to traditional heating .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.